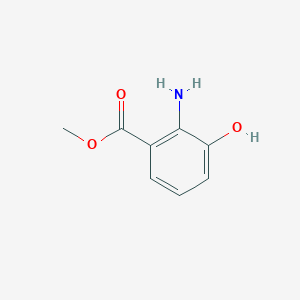

Methyl 2-amino-3-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIJXOCHGFQHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170178 | |

| Record name | Anthranilic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17672-21-8 | |

| Record name | Benzoic acid, 2-amino-3-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17672-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, 3-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-3-hydroxybenzoate (CAS: 17672-21-8): A Versatile Intermediate in Chemical and Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Key Building Block

Methyl 2-amino-3-hydroxybenzoate, also known as Methyl 3-hydroxyanthranilate, is a multifaceted organic compound that holds significant promise in the realms of synthetic chemistry and drug discovery. Its unique trifunctional aromatic structure, featuring amino, hydroxyl, and methyl ester groups, positions it as a valuable scaffold for the synthesis of a diverse array of complex molecules. This guide offers a comprehensive exploration of its chemical and physical properties, detailed methodologies for its synthesis and analysis, insights into its biological significance, and its applications as a pivotal intermediate in the development of novel therapeutic agents. As a Senior Application Scientist, the aim is to provide not just procedural steps, but a deeper understanding of the rationale behind these methods, empowering researchers to effectively harness the potential of this versatile compound.

Section 1: Core Characteristics and Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1][2] Its structure is characterized by a benzene ring substituted with an amino group at position 2, a hydroxyl group at position 3, and a methyl ester group at position 1. This arrangement of functional groups imparts a unique combination of chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17672-21-8 | [3] |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1] |

| Physical Form | Solid | [3] |

| Purity (Typical) | ≥97% | [3] |

| Topological Polar Surface Area | 72.6 Ų | [1][2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

These properties are crucial for understanding the compound's behavior in various chemical environments and for designing appropriate experimental conditions for its use in synthesis and biological assays. The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (carbonyl oxygen and hydroxyl oxygen) suggests its potential for strong intermolecular interactions, influencing its solubility and melting point.

Section 2: Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, Methyl 2-nitro-3-hydroxybenzoate. This transformation is a standard procedure in organic synthesis, and various reducing agents can be employed.

Synthetic Pathway: From Nitro to Amino

The reduction of the nitro group is a critical step and can be accomplished using several methods. A widely used and effective method involves the use of iron powder in an acidic medium.

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[4]

Materials:

-

Methyl 2-nitro-3-hydroxybenzoate

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-nitro-3-hydroxybenzoate (e.g., 8.0 g, 40.58 mmol) in a 1:1 mixture of acetic acid and ethanol (160 mL).

-

To this solution, add iron powder (e.g., 9.97 g, 178.55 mmol) in portions to control the initial exothermic reaction.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Methodologies

Purification of the crude product is essential to obtain this compound of high purity for subsequent applications.

Recrystallization: Recrystallization is an effective method for purifying solid compounds.[5]

-

Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol/water or toluene).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography: For higher purity or to separate closely related impurities, column chromatography is recommended.[5]

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase (Eluent): A mixture of hexane and ethyl acetate, starting with a lower polarity and gradually increasing the proportion of ethyl acetate.

-

Procedure: a. Prepare a slurry of silica gel in the initial eluent and pack the column. b. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. c. Elute the column with the solvent system, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Section 3: Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (400 MHz, DMSO-d₆): δ 9.66 (s, 1H, OH), 7.20 (d, 1H, Ar-H), 6.81 (d, 1H, Ar-H), 6.39 (t, 1H, Ar-H), 6.09 (br. s, 2H, NH₂), 3.78 (s, 3H, OCH₃).[4] The broad singlet for the amino protons is characteristic and can exchange with D₂O. The phenolic proton appears as a sharp singlet. The aromatic protons exhibit splitting patterns consistent with the substitution on the benzene ring.

-

¹³C-NMR: The spectrum is expected to show 8 distinct signals corresponding to the eight carbon atoms in different chemical environments. The carbonyl carbon of the ester will appear downfield (around 170 ppm), while the aromatic carbons will resonate in the 110-160 ppm region. The methyl carbon of the ester will be observed upfield (around 50-60 ppm).

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present.[6][7]

-

O-H stretch (phenol): A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretch (amine): Two sharp bands in the region of 3300-3500 cm⁻¹.

-

C=O stretch (ester): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C-O stretch (ester): A band in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) would be observed at m/z = 167.[8] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound.[9]

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm or 280 nm).

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the presence of polar -OH and -NH₂ groups, derivatization is often required for GC analysis to increase volatility.[10]

-

Derivatization: Silylation reagents (e.g., BSTFA, MTBSTFA) or acylation reagents can be used to convert the active hydrogens into less polar groups.

-

Column: A non-polar or medium-polarity capillary column is suitable.

-

Analysis: The derivatized compound can be analyzed by GC-MS to confirm its identity and purity based on its retention time and mass spectrum.

Section 4: Biological Significance and Mechanism of Action

While direct studies on the biological activity of this compound are limited, significant insights can be drawn from its close structural analog, 3-hydroxyanthranilic acid (3-HAA). 3-HAA is a key metabolite in the kynurenine pathway of tryptophan metabolism and has been shown to possess important immunomodulatory and neuroprotective properties.

The Kynurenine Pathway and Neuroinflammation

Caption: Simplified Kynurenine Pathway highlighting the role of 3-HAA.

3-Hydroxyanthranilic acid has been demonstrated to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. It is also considered to have neuroprotective roles in the context of inflammation. Given that this compound is the methyl ester of 3-HAA, it is plausible that it could act as a prodrug, being hydrolyzed in vivo to release the active 3-HAA. Alternatively, the ester itself may possess unique biological activities that warrant further investigation. The esterification may alter its pharmacokinetic properties, such as cell permeability and metabolic stability, potentially offering therapeutic advantages.

Section 5: Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly valuable building block in medicinal chemistry. Each of its functional groups can be selectively modified to generate a library of derivatives with diverse pharmacological activities.

A Versatile Synthetic Intermediate

Caption: Synthetic utility of this compound.

-

Amino Group: The amino group can be readily acylated to form amides, reacted with isocyanates to form ureas, or with sulfonyl chlorides to produce sulfonamides. These modifications are common strategies in drug design to modulate binding affinity and pharmacokinetic properties.

-

Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters, providing another avenue for structural diversification.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be reduced to a primary alcohol.

This versatility has led to its use in the synthesis of various heterocyclic compounds and other complex molecular architectures that are of interest in drug discovery programs. For instance, it serves as a precursor for the synthesis of certain benzoxazoles and other fused ring systems that are known to exhibit a wide range of biological activities. It has also been identified as an intermediate in the synthesis of metabolites of the herbicide Bentazon.[2]

Section 6: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

Conclusion: A Compound of Growing Importance

This compound (CAS: 17672-21-8) is more than just a chemical intermediate; it is a gateway to a vast chemical space with significant potential for the discovery and development of new therapeutic agents. Its straightforward synthesis, versatile reactivity, and the promising biological activities of its parent acid make it a compelling molecule for researchers in both academic and industrial settings. This guide has provided a comprehensive overview of its key characteristics, synthesis, analysis, and potential applications. By understanding the fundamental principles and methodologies outlined herein, scientists are better equipped to unlock the full potential of this valuable building block in their research endeavors.

References

- BenchChem. (n.d.). Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12782444, Methyl 3-amino-2-hydroxybenzoate. Retrieved from [Link].

- Royal Society of Chemistry. (n.d.). 4. Retrieved from the Royal Society of Chemistry website.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10815, Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link].

-

PrepChem. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Retrieved from [Link].

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link].

-

SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link].

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link].

-

iChemical. (n.d.). Methyl 4-Amino-2-hydroxybenzoate, CAS No. 4136-97-4. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Methyl 3-amino-4-hydroxybenzoate. In NIST Chemistry WebBook. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88068, Methyl 3-hydroxybenzoate. Retrieved from [Link].

- Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.

-

Human Metabolome Database. (n.d.). Showing metabocard for 2-Amino-3-methylbenzoate (HMDB0060680). Retrieved from [Link].

-

PubMed. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Methyl 3-amino-4-hydroxybenzoate. In NIST Chemistry WebBook. Retrieved from [Link].

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link].

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link].

- Google Patents. (n.d.). CN104447308B - The synthetic method of methyl hydroxybenzoate.

- BenchChem. (n.d.). A Comparative Guide to Aromatic Building Blocks in Drug Discovery: Methyl 4-amino-2-isopropoxybenzoate and Its Alternatives.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link].

-

Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). 2-Amino-3-methylbenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link].

- Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS.

-

National Institute of Standards and Technology. (n.d.). Methyl 3-amino-4-hydroxybenzoate. In NIST Chemistry WebBook. Retrieved from [Link].

-

ResearchGate. (n.d.). (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link].

-

Springer Nature Experiments. (n.d.). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Retrieved from [Link].

- Wiley Online Library. (n.d.). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.

- RSC Publishing. (n.d.). Analytical Methods.

Sources

- 1. Methyl 3-amino-2-hydroxybenzoate | C8H9NO3 | CID 12782444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 17672-21-8 [sigmaaldrich.com]

- 4. This compound | 17672-21-8 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-3-hydroxybenzoate

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl 2-amino-3-hydroxybenzoate (CAS No: 17672-21-8), a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. It consolidates essential data including physicochemical parameters, spectroscopic information, and safety protocols. Furthermore, this guide details standardized experimental methodologies for the characterization of this compound, ensuring scientific integrity and reproducibility.

Introduction

This compound, also known as Methyl 3-hydroxyanthranilate, is an aromatic organic compound with the molecular formula C₈H₉NO₃. Its structure, featuring an ester, a primary amine, and a hydroxyl group on a benzene ring, makes it a versatile precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic chemistry. This guide aims to provide a detailed repository of these properties, grounded in established scientific principles and experimental data.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | |

| CAS Number | 17672-21-8 | |

| Appearance | Brown solid | [2] |

| Melting Point | 97-99 °C | [2] |

| Boiling Point | 310 °C | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| Storage | Store in a freezer at -20°C under an inert atmosphere and protected from light. | [3] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of organic compounds. This section details the available spectroscopic data for this compound and provides standardized protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for determining the hydrogen environments within a molecule.

Reported ¹H-NMR Data (400 MHz, DMSO-d₆): [2]

-

δ 9.66 (s, 1H): This singlet corresponds to the phenolic hydroxyl proton (-OH).

-

δ 7.20 (d, 1H): A doublet representing an aromatic proton.

-

δ 6.81 (d, 1H): Another doublet corresponding to an aromatic proton.

-

δ 6.39 (t, 1H): A triplet indicating an aromatic proton coupled to two neighboring protons.

-

δ 6.09 (br. s, 2H): A broad singlet attributed to the two protons of the primary amine group (-NH₂).

-

δ 3.78 (s, 3H): This singlet represents the three protons of the methyl ester group (-OCH₃).

Experimental Protocol: ¹H-NMR Spectroscopy

A standardized workflow for obtaining a ¹H-NMR spectrum is outlined below.

Caption: Workflow for ¹H-NMR analysis.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

-

O-H Stretch (phenolic): A broad band is expected in the region of 3200-3600 cm⁻¹.

-

N-H Stretch (amine): Two sharp peaks are anticipated around 3300-3500 cm⁻¹.

-

C-H Stretch (aromatic and methyl): Peaks will likely appear just above and below 3000 cm⁻¹.

-

C=O Stretch (ester): A strong, sharp absorption is expected around 1680-1710 cm⁻¹.

-

C=C Stretch (aromatic): Several peaks are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (ester and phenol): Absorptions are anticipated in the 1000-1300 cm⁻¹ range.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

The following protocol describes a common method for obtaining an IR spectrum of a solid sample.

Caption: Standard workflow for ATR-FT-IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption maxima for this compound are not detailed in the readily available literature. However, as an aromatic compound with electron-donating groups (hydroxyl and amino), it is expected to exhibit characteristic absorptions in the UV region. For comparison, methylparaben, a structurally related compound, displays absorption maxima at 194 nm and 256 nm.[4]

Expected UV-Vis Absorption:

-

The benzene chromophore typically shows transitions around 200 nm and a less intense band around 255 nm. The presence of the amino and hydroxyl substituents is expected to cause a bathochromic (red) shift to longer wavelengths.

Experimental Protocol: UV-Vis Spectroscopy

The following is a general procedure for obtaining the UV-Vis spectrum of an aromatic compound.

Caption: General workflow for UV-Vis spectroscopic analysis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

For comprehensive safety information, consult the full Safety Data Sheet (SDS) from the supplier.[5]

Conclusion

This technical guide has consolidated the key physical properties and characterization data for this compound. The provided information on its physicochemical parameters, detailed ¹H-NMR data, and standardized experimental protocols for spectroscopic analysis serves as a valuable resource for researchers. While specific experimental IR and UV-Vis data are not widely published, the expected spectral characteristics have been outlined based on the compound's functional groups. Adherence to the described safety protocols is essential for the handling of this compound. Further experimental investigation to determine quantitative solubility in various solvents and to obtain definitive IR and UV-Vis spectra would be a valuable addition to the scientific literature.

References

-

PubChem. Methyl 3-amino-2-hydroxybenzoate | C8H9NO3 | CID 12782444. [Link]

-

Doc Brown's Advanced Organic Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. [Link]

-

SIELC Technologies. UV-Vis Spectrum of Methylparaben. [Link]

Sources

- 1. This compound | 17672-21-8 [chemicalbook.com]

- 2. This compound CAS#: 17672-21-8 [m.chemicalbook.com]

- 3. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

Methyl 2-amino-3-hydroxybenzoate molecular structure and formula

An In-depth Technical Guide to Methyl 2-amino-3-hydroxybenzoate

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's core structural and chemical characteristics, synthesis protocols, and analytical signatures. The information is presented to support advanced research and development applications, emphasizing the causality behind its properties and experimental methodologies.

Compound Identification and Core Properties

This compound, also known as Methyl 3-hydroxyanthranilate, is an aromatic ester. Its structure, featuring amino, hydroxyl, and methyl ester functional groups on a benzene ring, makes it a versatile building block in organic synthesis.

Key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | Methyl 3-hydroxyanthranilate, 3-Hydroxyanthranilic acid methyl ester | [1][2] |

| CAS Number | 17672-21-8 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Store in freezer, under -20°C, in an inert atmosphere | [1][2] |

Molecular Structure and Elucidation

The molecular architecture of this compound consists of a benzene ring substituted at positions 1, 2, and 3. The arrangement of the methyl carboxylate, amine, and hydroxyl groups is critical to its chemical reactivity. The ortho-amino and meta-hydroxyl arrangement relative to the ester group influences its electronic properties and potential for intramolecular hydrogen bonding.

It is crucial to distinguish this compound from its isomers, such as Methyl 3-amino-2-hydroxybenzoate (CAS 35748-34-6) or Methyl 3-amino-4-hydroxybenzoate (CAS 536-25-4), as the substituent positions dramatically alter the molecule's chemical and biological properties.[3][4][5]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

The choice of iron powder in an acidic medium (acetic acid) is a classic and cost-effective method for nitro group reduction. The acid activates the iron surface and serves as a proton source for the formation of water as a byproduct.

-

Dissolution: Dissolve Methyl 2-nitro-3-hydroxybenzoate (1 equivalent) in a 1:1 mixture of acetic acid and ethanol. [6]2. Addition of Reducing Agent: To this solution, add iron powder (approximately 4-5 equivalents). The use of a stoichiometric excess of iron ensures the complete reduction of the nitro group. [6]3. Reaction: Heat the mixture to reflux and maintain for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and perform an extraction using ethyl acetate (2x).

-

Neutralization: Combine the organic layers and wash with a dilute sodium bicarbonate solution until the aqueous layer is neutral. This step removes the acetic acid catalyst.

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by concentration under reduced pressure to yield the final product. [6]

Chemical Reactivity and Applications

This compound is primarily utilized as a chemical intermediate. Its functional groups offer multiple sites for further chemical modification, making it valuable in the synthesis of more complex molecules.

-

Pharmaceuticals: The structural motif is present in various pharmacologically active compounds. The amine group can be acylated or diazotized, while the hydroxyl group can be alkylated or acylated, providing pathways to diverse derivatives.

-

Agrochemicals: It serves as an intermediate in the synthesis of metabolites of certain herbicides, such as Bentazon. [1][6]* Heterocyclic Chemistry: The ortho-positioning of the amine and hydroxyl groups makes it a suitable precursor for the synthesis of benzoxazole derivatives, a class of compounds with significant biological activities. [6]

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential.

-

GHS Hazard Classification: The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed. * H312: Harmful in contact with skin. * H332: Harmful if inhaled. * Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. [7]In case of contact, wash the affected area thoroughly with water. [7]

-

References

-

Methyl 3-amino-2-hydroxybenzoate | C8H9NO3 | CID 12782444 . PubChem, National Center for Biotechnology Information. [Link]

-

Methyl 3-amino-4-hydroxybenzoate . NIST WebBook, SRD 69. [Link]

-

13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 . Doc Brown's Chemistry. [Link]

-

Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 . PubChem, National Center for Biotechnology Information. [Link]

-

infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 . Doc Brown's Chemistry. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 3-amino-2-hydroxybenzoate | C8H9NO3 | CID 12782444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]

- 5. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 17672-21-8 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

Spectroscopic data of Methyl 2-amino-3-hydroxybenzoate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-3-hydroxybenzoate

Introduction

This compound (C₈H₉NO₃, Molar Mass: 167.16 g/mol ) is an important aromatic compound, serving as a key intermediate in the synthesis of various heterocyclic systems, including benzoxazoles, which are found in a number of polycyclic antibiotics.[1][2] As with any synthetic intermediate, particularly in the context of drug development and materials science, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule, revealing the precise arrangement of atoms and functional groups.

This guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The discussion is framed from an application-centric viewpoint, explaining not only the data itself but also the causality behind the observed phenomena and the experimental protocols required to obtain high-fidelity results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Molecular Structure and Proton Assignments

To facilitate the discussion of NMR data, the structure of this compound with proton and carbon numbering is shown below.

¹H NMR Spectroscopy

The proton NMR spectrum provides a quantitative map of the different types of hydrogen atoms in the molecule. The spectrum of this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a solvent chosen for its ability to dissolve the analyte and to avoid obscuring analyte signals.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.66 | Singlet (s) | 1H | Phenolic -OH |

| 7.20 | Doublet (d) | 1H | Ar-H6 |

| 6.81 | Doublet (d) | 1H | Ar-H4 |

| 6.39 | Triplet (t) | 1H | Ar-H5 |

| 6.09 | Broad Singlet (br. s) | 2H | Amino -NH₂ |

| 3.78 | Singlet (s) | 3H | Methoxy -OCH₃ |

| Data sourced from ChemicalBook.[4] |

Interpretation and Causality:

-

-OH Proton (δ 9.66): The phenolic proton is significantly deshielded and appears as a sharp singlet downfield. Its chemical shift can be variable and is concentration-dependent, but its appearance in this region is characteristic. In DMSO, hydrogen bonding with the solvent slows down proton exchange, allowing the peak to be observed as a sharp singlet.

-

Aromatic Protons (δ 6.39-7.20): The three aromatic protons appear in the expected region. H6 (δ 7.20) is adjacent to the electron-withdrawing ester group, causing it to be the most deshielded of the ring protons. H5 (δ 6.39) is positioned between the two electron-donating groups (-NH₂ and -OH), making it the most shielded (upfield). The observed splitting pattern (doublet, doublet, triplet) is consistent with a 1,2,3-trisubstituted benzene ring.

-

-NH₂ Protons (δ 6.09): The protons of the primary amine appear as a broad singlet. The broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange.

-

-OCH₃ Protons (δ 3.78): The three protons of the methyl ester group are equivalent and appear as a sharp singlet, as there are no adjacent protons to cause splitting. This is a highly characteristic signal for a methyl ester.

¹³C NMR Spectroscopy

| Expected Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~168-170 | C7 (C=O) | The carbonyl carbon of the ester is highly deshielded due to the attached electronegative oxygen atoms. |

| ~145-150 | C3 (C-OH) | Aromatic carbon directly attached to the hydroxyl group; significantly deshielded by oxygen. |

| ~140-145 | C2 (C-NH₂) | Aromatic carbon attached to the amino group. |

| ~120-125 | C5 | Aromatic methine carbon (C-H). |

| ~115-120 | C1 (C-COOMe) | Quaternary aromatic carbon attached to the ester group. |

| ~110-115 | C4, C6 | Aromatic methine carbons (C-H). |

| ~52 | C8 (-OCH₃) | The methyl carbon of the ester group, shielded relative to the aromatic carbons but deshielded by the adjacent oxygen. |

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol outlines the standardized steps for preparing and running a solution-state NMR sample, ensuring data quality and reproducibility.[3][6]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology Workflow:

Step-by-Step Procedure:

-

Sample Preparation: Accurately weigh 10-20 mg of solid this compound.[3] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[6] Ensure complete dissolution by vortexing. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[3]

-

Instrument Setup: Wipe the outside of the NMR tube and place it in a spinner turbine, using a depth gauge to ensure correct positioning. Insert the sample into the NMR spectrometer.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.[3] The magnetic field homogeneity is then optimized through a process called "shimming," which sharpens the NMR signals.

-

Acquisition: Load a standard ¹H acquisition experiment. Key parameters include the spectral width, number of scans, and relaxation delay. After acquiring the proton spectrum, load a ¹³C experiment (e.g., a proton-decoupled experiment) and acquire the carbon spectrum. A greater number of scans is required for ¹³C due to its low natural abundance (1.1%).[7]

-

Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phase-corrected and referenced. The chemical shifts are calibrated relative to an internal standard like tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (DMSO at δ 2.50 for ¹H).[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expected IR Absorptions: The structure of this compound contains phenolic (-OH), primary amine (-NH₂), ester (C=O, C-O), and aromatic (C=C, C-H) functional groups. Each of these will give rise to characteristic absorption bands. While a specific spectrum for this isomer is not published, data from closely related structures and established correlation tables allow for a reliable prediction of the key spectral features.[9]

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 | O-H Stretch (Broad) | Phenolic -OH |

| 3300 - 3500 | N-H Stretch (Two bands) | Primary Amine -NH₂ |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 2960 | C-H Stretch | Methyl -CH₃ |

| 1680 - 1710 | C=O Stretch (Strong) | Ester Carbonyl |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | C-O Stretch | Ester/Phenol |

Interpretation and Causality:

-

-OH and -NH₂ Region: The spectrum is expected to be dominated by a broad O-H stretching band due to hydrogen bonding. Superimposed on this, two sharper peaks for the symmetric and asymmetric N-H stretches of the primary amine should be visible.

-

Carbonyl Stretch: A very strong, sharp absorption band is expected around 1700 cm⁻¹ for the ester C=O stretch. Its exact position can be influenced by conjugation with the aromatic ring and potential intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent amino group.

-

Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of signals, including C-O stretching and various bending vibrations, that are unique to the molecule's overall structure.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is the most common sampling technique for IR spectroscopy, as it requires minimal to no sample preparation for solids and liquids.[10]

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Step-by-Step Procedure:

-

Background Spectrum: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[9] With the press disengaged, record a background spectrum. This measures the instrument and ambient environment (e.g., CO₂, H₂O vapor) and will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) onto the center of the ATR crystal.[11]

-

Apply Pressure: Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Optimal contact is crucial for a strong, high-quality signal.[9]

-

Sample Spectrum Acquisition: Acquire the sample spectrum. The instrument will co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, retract the press arm, and clean the sample off the crystal using a soft tissue lightly moistened with a suitable solvent (e.g., isopropanol or ethanol), then allow it to dry completely.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and, through fragmentation, valuable structural information.

Molecular Ion and Fragmentation: The nominal molecular weight of this compound is 167. Using a "soft" ionization technique like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺, at m/z 168 .[4][7]

For structural elucidation, Electron Ionization (EI) is a "hard" technique that imparts significant energy, causing the molecule to fragment in a reproducible manner.[12] The fragmentation pattern provides a structural fingerprint.

Plausible EI Fragmentation Pathway: The initial step in EI-MS is the removal of an electron to form the molecular ion (M⁺˙) at m/z 167 . This radical cation is unstable and undergoes fragmentation.

-

Molecular Ion (m/z 167): The parent ion, corresponding to the intact molecule minus one electron.

-

Loss of a Methoxy Radical (m/z 136): A common and highly favorable fragmentation for methyl esters is the cleavage of the C-O bond to lose a methoxy radical (•OCH₃, 31 Da), resulting in a stable acylium ion.

-

Loss of Carbon Monoxide (m/z 108): The acylium ion (m/z 136) can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da), a common fragmentation pathway for aromatic acylium ions, leading to a substituted phenyl cation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

This protocol describes the analysis of a pure, volatile solid sample via a direct insertion probe.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Step-by-Step Procedure:

-

Sample Preparation: Load a microgram amount of the pure, solvent-free solid sample into a glass capillary tube. Insert the capillary tube into the direct insertion probe.

-

Instrument Conditions: The mass spectrometer is operated under a high vacuum. The ion source is typically heated (e.g., to 200 °C) to ensure volatilization of the sample. The electron energy is set to a standard 70 eV to generate reproducible fragmentation patterns.[12]

-

Sample Introduction: The probe is inserted into the mass spectrometer through a vacuum lock. It is slowly heated to gradually introduce the vaporized sample into the ion source.

-

Data Acquisition: As the sample enters the ion source, it is bombarded by the electron beam, creating ions. These ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio. The detector records the ion abundance at each m/z, generating the mass spectrum.

-

Data Analysis: Identify the molecular ion peak (M⁺˙). Analyze the major fragment ions and propose structures consistent with the observed mass losses from the molecular ion.

Conclusion

The collective data from NMR, IR, and MS provide a definitive and self-validating characterization of this compound. ¹H NMR confirms the proton count and substitution pattern on the aromatic ring, while the expected ¹³C NMR spectrum verifies the carbon framework. IR spectroscopy identifies all key functional groups—hydroxyl, amine, and ester—confirming the molecule's chemical nature. Finally, mass spectrometry establishes the correct molecular weight and offers structural insights through predictable fragmentation pathways. These orthogonal techniques, when used in concert, provide the high level of certainty required for research and development in the chemical and pharmaceutical sciences.

References

-

ALWSCI. (2024). How To Prepare And Run An NMR Sample. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for. [Link]

-

Nishioka, H., Ohmori, Y., Iba, Y., Tsuda, E., & Harayama, T. (2004). NOVEL SYNTHESIS OF BENZOXAZOLES FROM O-NITROPHENOLS AND AMINES. HETEROCYCLES, 64, 195-200. [Link]

-

University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Goldstein, S. W., & Dambek, P. J. (1990). A Facile Synthesis of Methyl 2-Substituted-4-benzoxazolecarboxylates. Journal of Heterocyclic Chemistry, 27(2), 335-336. [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

- Google Patents. (n.d.). CN113429410B - Polyheterocyclic substituted pyrimidine or pyridylamine derivatives, compositions and medical uses thereof.

-

University of Illinois. (n.d.). Electron Ionization | School of Chemical Sciences. [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

Sources

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. 17672-21-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. rsc.org [rsc.org]

- 6. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 7. 3-Hydroxyanthranilic acid | 3-HAA | Carboxylic Acids | Ambeed.com [ambeed.com]

- 8. US6303593B1 - 3-thienyl and 3-furanyl pyrrolidine modulators of chemokine receptor activity - Google Patents [patents.google.com]

- 9. Ethyl 4-hydroxy-3-(methylamino)benzoate|CAS 1211430-36-2 [benchchem.com]

- 10. WO2011047432A1 - Fused ring analogues of anti-fibrotic agents - Google Patents [patents.google.com]

- 11. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Theoretical Properties of Methyl 3-hydroxyanthranilate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of Methyl 3-hydroxyanthranilate, a molecule of significant interest in synthetic and medicinal chemistry. This document consolidates critical data including its chemical identity, physicochemical characteristics, spectroscopic profile, and key considerations for its synthesis and handling. Designed for professionals in research and drug development, this guide aims to serve as a foundational resource for the application and further investigation of this compound.

Chemical Identity and Molecular Structure

Methyl 3-hydroxyanthranilate, systematically known as methyl 2-amino-3-hydroxybenzoate, is an aromatic ester with the chemical formula C₈H₉NO₃.[1] Its structure features a benzene ring substituted with an amino group, a hydroxyl group, and a methyl ester group at positions 2, 3, and 1, respectively.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 17672-21-8[1] |

| Molecular Formula | C₈H₉NO₃[1] |

| Molecular Weight | 167.16 g/mol [1] |

| Canonical SMILES | COC(=O)C1=C(C(=CC=C1)O)N |

| InChI Key | GDIJXOCHGFQHCT-UHFFFAOYSA-N |

The arrangement of the functional groups on the aromatic ring gives rise to its specific chemical reactivity and biological activity. The presence of both a hydrogen bond donor (amino and hydroxyl groups) and a hydrogen bond acceptor (carbonyl and hydroxyl oxygen) influences its intermolecular interactions and binding properties.

Physicochemical and Theoretical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. The following table summarizes key computed theoretical properties for Methyl 3-hydroxyanthranilate.

| Property | Value |

| XLogP3-AA | 1.7[2] |

| Topological Polar Surface Area | 72.6 Ų[1] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 4[1] |

| Rotatable Bond Count | 2[1] |

| Complexity | 172[1] |

| Physical Description | Brown solid[3] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO[3] |

The predicted lipophilicity (XLogP3-AA) suggests a moderate degree of hydrophobicity, which is a crucial parameter for predicting membrane permeability and overall drug-likeness. The topological polar surface area (TPSA) is within a range that is often associated with good oral bioavailability.

Spectroscopic Profile

Spectroscopic data is fundamental for the structural elucidation and purity assessment of a chemical compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.

Experimental ¹H NMR Data:

-

Field Strength: 400 MHz

-

Solvent: DMSO-d₆

-

Chemical Shifts (δ) and Multiplicities:

-

9.66 ppm (s, 1H, -OH)

-

7.20 ppm (d, 1H, Ar-H)

-

6.81 ppm (d, 1H, Ar-H)

-

6.39 ppm (t, 1H, Ar-H)

-

6.09 ppm (br. s, 2H, -NH₂)

-

3.78 ppm (s, 3H, -OCH₃)[4]

-

The downfield shift of the hydroxyl proton at 9.66 ppm is indicative of its acidic nature and potential involvement in hydrogen bonding. The aromatic protons appear in the expected region, and their splitting patterns can be used to confirm the substitution pattern of the benzene ring. The broad singlet for the amino protons suggests exchange with residual water in the solvent or intermediate exchange rates. The singlet at 3.78 ppm is characteristic of the methyl ester group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies. Although a specific experimental spectrum for Methyl 3-hydroxyanthranilate was not found, the expected characteristic absorption bands are:

-

~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine.

-

~3300-2500 cm⁻¹: O-H stretching vibration of the phenol, likely broad due to hydrogen bonding.

-

~1700-1680 cm⁻¹: C=O stretching vibration of the ester.

-

~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1300-1000 cm⁻¹: C-O stretching vibrations of the ester and phenol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of Methyl 3-hydroxyanthranilate is expected to show a molecular ion peak [M]⁺ at m/z 167. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 136, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 108. Further fragmentation of the aromatic ring would also be observed. The presence of the nitrogen atom means the molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule.[5]

Synthesis and Purification

A common synthetic route to Methyl 3-hydroxyanthranilate involves the reduction of the corresponding nitro compound, methyl 3-hydroxy-2-nitrobenzoate.

Experimental Protocol: Reduction of Methyl 3-hydroxy-2-nitrobenzoate [4]

-

Dissolve methyl 3-hydroxy-2-nitrobenzoate (8 g, 40.58 mmol) in a 1:1 mixture of acetic acid and ethanol (160 ml) at room temperature.

-

Add iron powder (9.971 g, 178.55 mmol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with 50 ml of water.

-

Extract the product with ethyl acetate (2 x 100 ml).

-

Combine the organic phases and wash with a dilute sodium bicarbonate solution until neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Caption: Applications of Methyl 3-hydroxyanthranilate.

Conclusion

Methyl 3-hydroxyanthranilate is a multifaceted molecule with a range of theoretical and established properties that make it a compound of interest for further research. This guide has provided a consolidated source of its chemical identity, spectroscopic data, synthesis, and potential applications. While a comprehensive experimental dataset is still emerging, the information presented herein offers a solid foundation for researchers and drug development professionals working with this and related compounds.

References

-

On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC. (2010, June 10). Retrieved from [Link]

-

Methyl 3-amino-2-hydroxybenzoate | C8H9NO3 | CID 12782444 - PubChem. Retrieved from [Link]

-

mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem. Retrieved from [Link]

-

On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PubMed. Retrieved from [Link]

-

The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation - ResearchGate. (2011, September). Retrieved from [Link]

-

Prediction of pKa values using the PM6 semiempirical method - PeerJ. (2016, May 25). Retrieved from [Link]

-

Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - NIH. Retrieved from [Link]

-

infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. Retrieved from [Link]

-

Showing metabocard for 3-Hydroxyanthranilic acid (HMDB0001476) - Human Metabolome Database. Retrieved from [Link]

-

Methyl 3-amino-4-hydroxybenzoate - the NIST WebBook. Retrieved from [Link]

-

Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate - Aidic. Retrieved from [Link]

-

RIFM fragrance ingredient safety assessment, methyl anthranilate, CAS Registry Number 134-3 - ResearchGate. (2017, June 6). Retrieved from [Link]

-

Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem. Retrieved from [Link]

-

Methyl 3-Hydroxyanthranilate | 17672-21-8 - Coompo. Retrieved from [Link]

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate. Retrieved from [Link]

-

Methyl 3-amino-2-hydroxybenzoate | C8H9NO3 | CID 12782444 - PubChem. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

3-Hydroxyanthranilic Acid | C7H7NO3 | CID 86 - PubChem. Retrieved from [Link]

-

Novel Pathway of 3-hydroxyanthranilic Acid Formation in Limazepine Biosynthesis Reveals Evolutionary Relation Between Phenazines and Pyrrolobenzodiazepines - PubMed. (2018, May 17). Retrieved from [Link]

-

Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed. (2021, June 12). Retrieved from [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. Retrieved from [Link]

-

Benzoic acid, 3-amino-, methyl ester - the NIST WebBook. Retrieved from [Link]

-

[Application of methyl in drug design] - PubMed. Retrieved from [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023, August 15). Retrieved from [Link]

Sources

- 1. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chemos.de [chemos.de]

- 4. Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

The Unassuming Scaffold: A Technical Guide to Methyl 2-amino-3-hydroxybenzoate and its Role in Drug Discovery

This guide provides an in-depth technical exploration of Methyl 2-amino-3-hydroxybenzoate, a seemingly simple molecule with profound implications for researchers, scientists, and drug development professionals. We will move beyond a superficial overview to dissect its chemical identity, biological significance, and practical applications as a versatile building block in modern medicinal chemistry. Our focus will be on the "why" behind the "how," offering field-proven insights into its synthesis, characterization, and utilization in targeting complex disease pathways.

Part 1: Nomenclature and Identification: Establishing a Common Language

Effective scientific communication begins with precise terminology. This compound is known by several synonyms, and a comprehensive understanding of these is crucial for navigating the literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| Common Synonyms | Methyl 3-hydroxyanthranilate[2] |

| 3-Hydroxyanthranilic acid methyl ester | |

| Benzoic acid, 2-amino-3-hydroxy-, methyl ester[2] | |

| CAS Number | 17672-21-8[1] |

| Molecular Formula | C₈H₉NO₃[2] |

| Molecular Weight | 167.16 g/mol |

| InChI Key | GDIJXOCHGFQHCT-UHFFFAOYSA-N[1] |

Part 2: The Biological Context: A Gateway to the Kynurenine Pathway

The true significance of this compound in drug development is illuminated by its close relationship to its parent compound, 3-hydroxyanthranilic acid (3-HAA). 3-HAA is a critical endogenous metabolite in the kynurenine pathway, the primary route for tryptophan catabolism in mammals, accounting for over 90% of its metabolism[3].

The kynurenine pathway is a central hub in cellular metabolism and immune regulation. Its dysregulation is implicated in a host of age-associated and inflammatory diseases, including neurodegenerative disorders, cancer, and cardiovascular disease[3]. 3-HAA itself is a redox-active molecule with potent immunomodulatory and neuromodulatory properties[4][5]. It can suppress T-cell proliferation and modulate the release of cytokines from T-helper cells, highlighting its potential as a target for inflammatory conditions[5][6].

The esterification of 3-HAA to this compound serves as a valuable strategy in drug discovery. The methyl ester can act as a pro-drug, improving the pharmacokinetic properties of 3-HAA, such as cell permeability, before being hydrolyzed in vivo to release the active acid. Furthermore, the amine and hydroxyl groups on the aromatic ring provide reactive handles for the synthesis of more complex analogs with tailored pharmacological profiles.

Below is a diagram illustrating the central position of 3-hydroxyanthranilic acid within the kynurenine pathway.

Caption: The Kynurenine Pathway and the Central Role of 3-HAA.

Part 3: Synthesis and Characterization: A Practical Protocol

The synthesis of this compound is a crucial first step for its utilization in research and development. The following protocol describes a reliable method for its preparation via the reduction of its nitro precursor. This method is chosen for its high yield and straightforward purification.

Experimental Protocol: Synthesis of this compound

1. Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 8 g (40.58 mmol) of methyl 2-nitro-3-hydroxybenzoate in 160 ml of a 1:1 (v/v) mixture of acetic acid and ethanol.

-

To this solution, add 9.971 g (178.55 mmol) of iron powder. The addition of iron powder is the critical step for the reduction of the nitro group to an amine. Acetic acid serves as a proton source for this reaction.

2. Reaction Execution:

-

Heat the reaction mixture to reflux and maintain this temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3. Work-up and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with 50 ml of water and extract the product twice with 100 ml of ethyl acetate. Ethyl acetate is an effective solvent for extracting the desired product from the aqueous mixture.

-

Combine the organic phases and wash them with a dilute sodium bicarbonate solution until neutral. This step is crucial to remove any residual acetic acid.

-

Dry the organic phase over anhydrous sodium sulfate to remove any traces of water.

4. Purification and Characterization:

-

Filter off the drying agent and remove the solvent by concentration under reduced pressure using a rotary evaporator. This should yield the target product, this compound.

-

The expected yield is approximately 6.50 g (95%).

-

The product can be characterized by ¹H-NMR spectroscopy. In DMSO-d₆, the expected chemical shifts (δ) are approximately 9.66 (s, 1H), 7.20 (d, 1H), 6.81 (d, 1H), 6.39 (t, 1H), 6.09 (br. s, 2H), and 3.78 (s, 3H)[7].

Part 4: Application in Drug Discovery: A Versatile Scaffolding Approach

The aminobenzoate scaffold, to which this compound belongs, is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.

The inherent functionality of this compound allows for diverse synthetic modifications:

-

N-Acylation/Alkylation: The amino group can be readily acylated or alkylated to introduce various side chains that can occupy different pockets of a target protein, thereby modulating potency and selectivity.

-

O-Alkylation: The phenolic hydroxyl group can be alkylated to introduce moieties that can improve pharmacokinetic properties or provide additional binding interactions.

-

Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides.

Caption: Derivatization strategies for this compound.

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation[1][8].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Part 6: Conclusion and Future Directions

This compound is more than just a simple chemical intermediate. Its connection to the biologically crucial kynurenine pathway and its versatility as a synthetic building block make it a compound of significant interest for drug discovery and development. By understanding its underlying biological context and leveraging its chemical reactivity, researchers can unlock its potential to create novel therapeutics for a range of challenging diseases. Future research will likely focus on the synthesis of novel libraries based on this scaffold and their evaluation in models of neuroinflammation, cancer, and other immune-related disorders.

References

-

PubMed.

-

PMC.

-

Semantic Scholar.

-

PubChem.

-

ResearchGate.

-

ChemicalBook.

-

Sigma-Aldrich.

-

Molecular and Cellular Biology | UConn.

-

PubChem.

-

Beilstein Journals.

-

PubMed.

-

Fisher Scientific.

-

Benchchem.

-

PubMed.

-

Guidechem.

-

Guidechem.

-

ResearchGate.

-

Human Metabolome Database.

-

Human Metabolome Database.

-

ChemicalBook.

-

PubMed Central.

-

ResearchGate.

-

Benchchem.

-

PubMed Central.

-

ChemicalBook.

-

Human Metabolome Database.

-

Biosynth.

-

ResearchGate.

-

Alfa Aesar.

-

PubMed Central.

-

Google Patents.

-

Human Metabolome Database.

-

bioRxiv.

-

PubMed Central.

-

ResearchGate.

-

PubMed.

-

NIH.

-

PubMed Central.

-

ResearchGate.

-

PubChem.

Sources

- 1. This compound | 17672-21-8 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Big Paper On the benefits of the tryptophan metabolite 3-hydroxyanthranilic acid in Caenorhabditis elegans and mouse aging published in Nature Communications | Molecular and Cellular Biology [mcb.arizona.edu]

- 4. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation: Role of Hemeoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 17672-21-8 [chemicalbook.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Health and Safety of Methyl 2-amino-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-hydroxybenzoate, also known as Methyl 3-hydroxyanthranilate (CAS No. 17672-21-8), is an aromatic amine that serves as a versatile intermediate in organic synthesis. Its structural similarity to endogenous molecules and its utility in the synthesis of bioactive compounds, such as metabolites of the herbicide Bentazon, make it a compound of interest for researchers in drug discovery and development.[1] However, as with many aromatic amines, this compound presents a significant health and safety risk profile that necessitates careful and informed handling. This guide provides a comprehensive overview of the health and safety information for this compound, offering in-depth technical details and practical protocols for its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its potential for acute toxicity upon ingestion, dermal contact, or inhalation, as well as its classification as a questionable carcinogen with experimental tumorigenic data.[1]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The GHS classification for this compound is summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Carcinogenicity | - | Questionable carcinogen with experimental tumorigenic data[1] |

Data compiled from multiple sources.

Pictograms and Signal Word

Pictogram:

Signal Word: Warning

Toxicological Profile

Routes of Exposure and Symptoms

-

Inhalation: Inhalation of dust may cause respiratory tract irritation, coughing, and shortness of breath. Harmful if inhaled.

-

Skin Contact: Causes skin irritation. Harmful in contact with skin. Aromatic amines can be absorbed through the skin, leading to systemic effects.[2][3][4]

-

Eye Contact: Causes serious eye irritation, which may include redness, pain, and blurred vision.

-

Ingestion: Harmful if swallowed. May cause nausea, vomiting, and abdominal pain.

Chronic Exposure and Carcinogenicity

The classification as a "questionable carcinogen with experimental tumorigenic data" warrants a high degree of caution.[1] Chronic exposure to aromatic amines has been linked to an increased risk of cancer.[2][3][4] Therefore, it is imperative to minimize exposure to the lowest achievable levels.

Biological Context for the Researcher

For scientists in drug development, understanding the potential biological activity of a compound is crucial. While direct studies on the signaling pathways of this compound are limited, its core structure, 3-hydroxyanthranilic acid, is a known metabolite of tryptophan via the kynurenine pathway.[5][6] This pathway is implicated in various physiological and pathological processes, including immune response and neuroinflammation.[6][7] 3-Hydroxyanthranilic acid itself has demonstrated anti-inflammatory and neuroprotective effects.[5] This suggests that this compound could potentially interact with similar biological targets, a factor to consider in experimental design and interpretation.

Safe Handling and Storage Protocols

Given the hazardous nature of this compound, stringent safety protocols must be followed at all times.

Engineering Controls

-

Ventilation: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9][10]

-

Containment: For weighing procedures, a vented balance enclosure is recommended.[9] If a balance is not available inside a fume hood, a specific "weighing zone" should be designated, and the "tare and transfer" method should be employed (see Section 5.1).

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with this compound.

| PPE Item | Specification | Rationale |

| Gloves | Nitrile gloves (double gloving recommended) | Prevents skin contact and absorption.[11] |

| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles.[11] |

| Lab Coat | Flame-resistant, fully buttoned | Protects skin and personal clothing from contamination. |

| Respiratory Protection | An N95 respirator may be necessary if working outside of a fume hood.[9] | Prevents inhalation of airborne particles. |

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a designated, locked cabinet for toxic substances.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols are designed to minimize exposure during common laboratory procedures.

Safe Weighing of Toxic Powders

This protocol utilizes the "tare and transfer" method to minimize the risk of airborne particle dispersion in the main laboratory area.[10][12][13]

-

Preparation: Don all required PPE. Designate a specific area for handling the compound.

-

Taring the Container: In the balance area, place a clean, empty container with a lid on the balance and tare it to zero.

-

Transfer to Fume Hood: Carry the tared container to the chemical fume hood.

-

Adding the Powder: Inside the fume hood, carefully add the approximate amount of this compound to the container.

-

Sealing and Returning: Securely close the lid of the container.

-

Final Weighing: Return the sealed container to the balance to obtain the precise weight of the powder.

-

Solution Preparation: Return to the fume hood to prepare the solution.

Preparation of a Stock Solution

-